molecular formula C16H19FN4O B6704447 N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide

N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide

Cat. No.: B6704447
M. Wt: 302.35 g/mol
InChI Key: COBRKXRFONDPJI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group, an imidazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-12-5-7-20(10-15(12)21-8-6-18-11-21)16(22)19-14-4-2-3-13(17)9-14/h2-4,6,8-9,11-12,15H,5,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBRKXRFONDPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N2C=CN=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group through a nucleophilic substitution reaction. The imidazole ring is then attached via a condensation reaction, and finally, the carboxamide group is introduced through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but differs in its sulfonamide structure.

    N-ethylpentylone: A synthetic cathinone with a different core structure but similar functional groups.

Uniqueness

N-(3-fluorophenyl)-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide is unique due to its combination of a piperidine ring, fluorophenyl group, imidazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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